molecular formula C10H13FN2O B11714158 2-Fluoro-5-(piperidin-4-yloxy)pyridine

2-Fluoro-5-(piperidin-4-yloxy)pyridine

Cat. No.: B11714158
M. Wt: 196.22 g/mol
InChI Key: XHLOWOHRZNUOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to form 2-fluoropyridine, which is then reacted with piperidine derivatives under specific conditions . Another approach involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and piperidine derivatives .

Scientific Research Applications

2-Fluoro-5-(piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity, leading to its biological effects. The piperidine moiety may also play a role in modulating the compound’s activity by interacting with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(piperidin-4-yloxy)pyridine stands out due to the combined presence of fluorine and piperidine, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13FN2O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2

InChI Key

XHLOWOHRZNUOAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.